molecular formula C7H10BNO5S B1408770 (3-(N-methoxysulfamoyl)phenyl)boronic acid CAS No. 1704066-72-7

(3-(N-methoxysulfamoyl)phenyl)boronic acid

Cat. No.: B1408770
CAS No.: 1704066-72-7
M. Wt: 231.04 g/mol
InChI Key: ASJYQZKDXCIXAV-UHFFFAOYSA-N
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Description

(3-(N-methoxysulfamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO5S and its molecular weight is 231.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Specific Reduction of Fructose in Food Matrices : Boronic acids, including derivatives of phenylboronic acid, have been studied for their potential in reducing fructose specifically in food matrices like fruit juice. These acids can form esters with diol structures, enabling selective binding and fractionation of fructose (Pietsch & Richter, 2016).

  • Detection and Analysis of Diols and Alpha-Hydroxy Acids : Boronic acids are utilized as receptors for detecting diols and alpha-hydroxy acids. Research involving 3-acrylamide phenyl boronic acid (3-APB) demonstrated its effectiveness as a responsive and reversible holographic sensor for L-lactate, showcasing the potential of boronic acids in analytical chemistry (Sartain, Yang, & Lowe, 2008).

  • Chemical and Structural Studies : Studies on boron(III) complexes with N-confused and N-fused porphyrins have provided insights into the chemical and structural properties of these complexes, with boronic acids playing a crucial role (Młodzianowska et al., 2007).

  • Multifunctional Compounds in Medicine and Agriculture : The introduction of an aminophosphonic acid group into boronic acid compounds has shown potential for applications in medicine, agriculture, and industrial chemistry. These multifunctional compounds exhibit interesting structural properties (Zhang et al., 2017).

  • Formation of Cationic Rhodium Complexes : Research on the formation of cationic rhodium complexes with tetraarylpentaborates, involving reactions with phenylboronic acids, has contributed to the understanding of the chemical properties and structures of these complexes (Nishihara et al., 2002).

  • Fluorescence Quenching and Photophysical Studies : The fluorescence quenching and photophysical properties of boronic acid derivatives have been extensively studied, providing valuable insights into the behavior of these molecules in different environments (Geethanjali et al., 2015).

  • Catalysis in Organic Chemistry : Boronic acids have been employed as catalysts in organic reactions, such as the direct amide formation between carboxylic acids and amines. Their catalytic properties have been studied under various conditions to optimize their reactivity (Arnold et al., 2008).

  • Solvatochromic Shift and Quantum Yield Studies : The solvatochromic shift and quantum yield of 3-Methoxyphenyl boronic acid (3MPBA) have been investigated in different solvents, contributing to the understanding of molecular interactions and photophysical properties (Muddapur et al., 2016).

Properties

IUPAC Name

[3-(methoxysulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO5S/c1-14-9-15(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJYQZKDXCIXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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